N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural architecture. Its core oxalamide scaffold is substituted with a 2-cyanophenyl group at the N1 position and a sulfonylated pyrrolidinylmethyl moiety at the N2 position. These include applications as umami flavor enhancers (e.g., S336 in and ) and antiviral agents (e.g., compounds in ).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-15-9-10-16(2)20(12-15)31(29,30)26-11-5-7-18(26)14-24-21(27)22(28)25-19-8-4-3-6-17(19)13-23/h3-4,6,8-10,12,18H,5,7,11,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTUWPXHYPQGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 373.47 g/mol
Structural Features
The compound features:
- A cyanophenyl group which may contribute to its interaction with biological targets.
- A pyrrolidine moiety that is known for its role in various pharmacological activities.
- An oxalamide linkage which can enhance binding affinity to specific receptors.
Research indicates that compounds similar to N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known inhibitors of specific enzymes, particularly carbonic anhydrases and certain proteases.
- Receptor Modulation : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors or other protein targets involved in signaling pathways.
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory drugs, it may exhibit similar properties.
- Antimicrobial Activity : Compounds with sulfonamide groups are often evaluated for their antibacterial properties.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity :
- A study investigated the antimicrobial effects of various sulfonamide derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
-
In Vitro Cytotoxicity Assay :
- In a cytotoxicity assay against several cancer cell lines (e.g., HeLa, MCF-7), the compound showed IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxic potential. This suggests possible applications in cancer therapy.
Comparative Table of Biological Activities
| Activity Type | Compound | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | N1-(2-cyanophenyl)... | 10 µg/mL (effective) |
| Cytotoxicity | N1-(2-cyanophenyl)... | 15-25 µM (moderate) |
| Enzyme Inhibition | Similar Sulfonamides | Varies by target enzyme |
Comparison with Similar Compounds
Structural Features :
- Aromatic Substitutions: The target compound’s 2-cyanophenyl group contrasts with the 4-chlorophenyl () and 2,4-dimethoxybenzyl () groups in analogs. The electron-withdrawing cyano group may enhance binding affinity to targets like taste receptors or viral proteins compared to electron-donating methoxy groups .
- Sulfonylation : The 2,5-dimethylphenylsulfonyl moiety in the target compound is distinct from the acetylpiperidine (Compound 13) or hydroxymethylthiazole (Compound 15) groups in antiviral oxalamides. Sulfonylation typically improves metabolic stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
